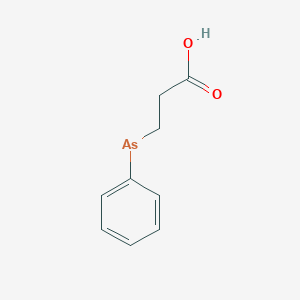
CID 78070770
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Phenylarsanyl)propanoic acid is an organoarsenic compound that features a phenyl group attached to an arsenic atom, which is further connected to a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylarsanyl)propanoic acid typically involves the reaction of phenylarsine oxide with a suitable propanoic acid derivative under controlled conditions. One common method includes:
Reaction of Phenylarsine Oxide with Propanoic Acid Chloride: This reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is typically heated to facilitate the formation of the desired product.
Hydrolysis of the Intermediate: The intermediate formed in the first step is then hydrolyzed to yield 3-(Phenylarsanyl)propanoic acid.
Industrial Production Methods
Industrial production of 3-(Phenylarsanyl)propanoic acid may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Phenylarsanyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The arsenic atom in the compound can be oxidized to form arsenic(V) derivatives.
Reduction: The compound can be reduced to form arsenic(III) derivatives.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation: Formation of arsenic(V) compounds.
Reduction: Formation of arsenic(III) compounds.
Substitution: Formation of substituted phenylarsanyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Phenylarsanyl)propanoic acid has several scientific research applications:
Medicinal Chemistry: Investigated for its potential use in developing arsenic-based drugs for treating certain types of cancer.
Materials Science: Used in the synthesis of organoarsenic polymers and materials with unique electronic properties.
Biological Studies: Studied for its interactions with biological molecules and potential use as a biochemical probe.
Wirkmechanismus
The mechanism of action of 3-(Phenylarsanyl)propanoic acid involves its interaction with cellular components, particularly proteins and enzymes containing thiol groups. The arsenic atom can form covalent bonds with sulfur atoms in these groups, leading to inhibition of enzyme activity and disruption of cellular processes. This mechanism is similar to that of other arsenic-containing compounds used in chemotherapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenylpropanoic Acid: Lacks the arsenic atom, making it less toxic and with different chemical properties.
Phenylarsine Oxide: Contains arsenic but lacks the propanoic acid moiety, leading to different reactivity and applications.
Arsenic Trioxide: A simpler arsenic compound used in chemotherapy but with different structural and functional properties.
Eigenschaften
Molekularformel |
C9H10AsO2 |
|---|---|
Molekulargewicht |
225.10 g/mol |
InChI |
InChI=1S/C9H10AsO2/c11-9(12)6-7-10-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) |
InChI-Schlüssel |
ODDHTQLWFTUYIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[As]CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dichloro-6-({5-chloro-3-[(5-chloro-2-hydroxyphenyl)methyl]-2-hydroxyphenyl}methyl)phenol](/img/structure/B14650341.png)
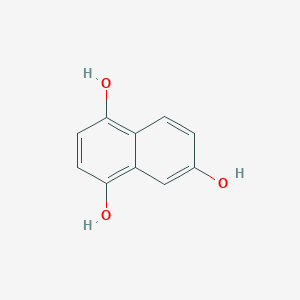
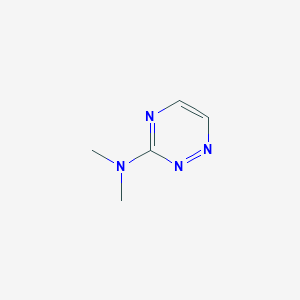
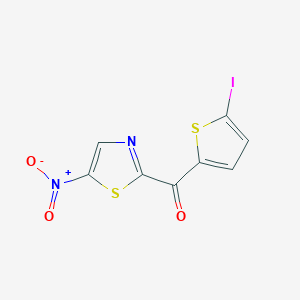
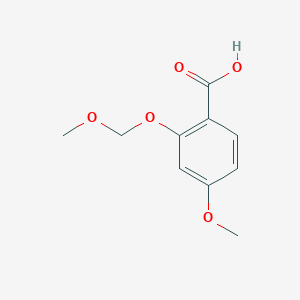
![dimethyl 2-[(Z)-but-2-enylidene]propanedioate](/img/structure/B14650389.png)
![1-Propene, 3-[(1,1-dimethylethyl)sulfonyl]-](/img/structure/B14650394.png)
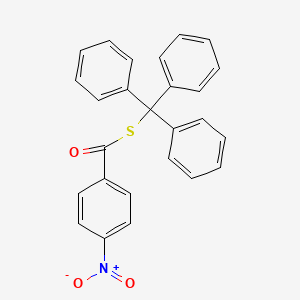
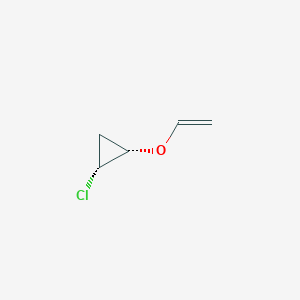

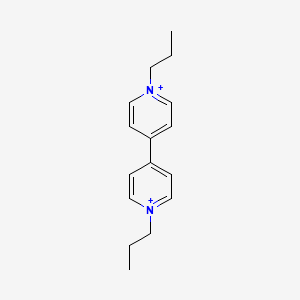
![6-[2-Naphthylthio]-2,4[1H,3H]-quinazolinedithione](/img/structure/B14650415.png)
![4,4-Dimethyl-2-{[4-(2-methylpropyl)phenyl]methyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14650420.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl nonanoate](/img/structure/B14650421.png)
